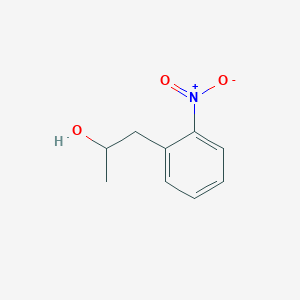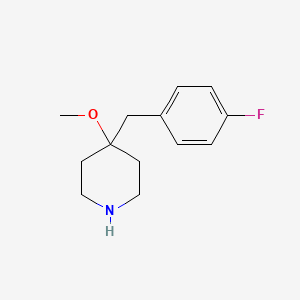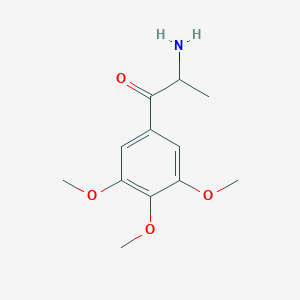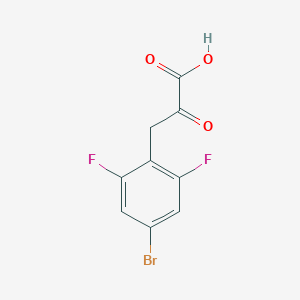
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride is an organic compound that features a benzene ring substituted with a bromoethyl group and a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-(1-Bromoethyl)benzene-1-sulfonyl chloride with a fluoride source. This reaction typically occurs under mild conditions and can be facilitated by the use of phase transfer catalysts such as 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the chlorine-fluorine exchange of arenesulfonyl chlorides in the presence of aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) . This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Addition Reactions: The sulfonyl fluoride group can react with nucleophiles to form sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfonate esters, sulfonamides, and various substituted benzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with amino acid residues.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Bromoethyl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other molecules. This reactivity is exploited in enzyme inhibition studies, where the compound can selectively modify active site residues, leading to enzyme inactivation .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromoethene-1-sulfonyl fluoride: This compound also features a sulfonyl fluoride group and is used in similar applications, particularly in click chemistry.
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties, this compound is used in biological studies and as a protease inhibitor.
(2-Aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor in biochemical research.
Uniqueness
3-(1-Bromoethyl)benzene-1-sulfonyl fluoride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in synthetic chemistry and biological research .
Propiedades
Fórmula molecular |
C8H8BrFO2S |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
3-(1-bromoethyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8BrFO2S/c1-6(9)7-3-2-4-8(5-7)13(10,11)12/h2-6H,1H3 |
Clave InChI |
MLKZGXHENZIXMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)S(=O)(=O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



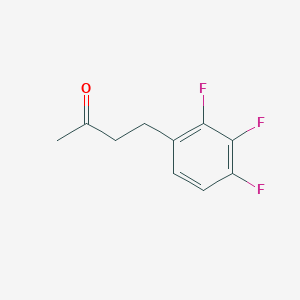
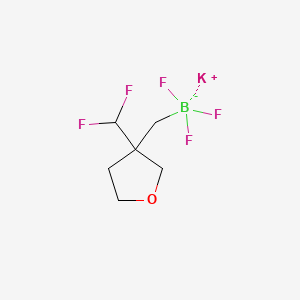


![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hydrochloride](/img/structure/B13605823.png)
![2-[2-(Piperidin-1-yl)pyridin-3-yl]acetonitrile](/img/structure/B13605828.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13605829.png)
